molecular formula C9H10BrClFNO2 B8228443 (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B8228443
M. Wt: 298.53 g/mol
InChI Key: SZOVWKGKWWTHCS-DDWIOCJRSA-N
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Description

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms in the aromatic ring makes it a valuable intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amino acid derivative to form the corresponding β-hydroxy acid.

    Reduction: The β-hydroxy acid is then reduced to the corresponding amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with target proteins, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both bromine and fluorine atoms in the aromatic ring. This combination of features makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOVWKGKWWTHCS-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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